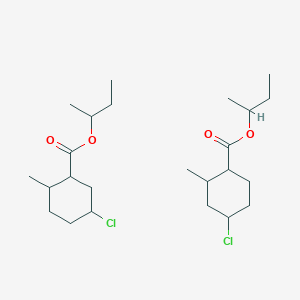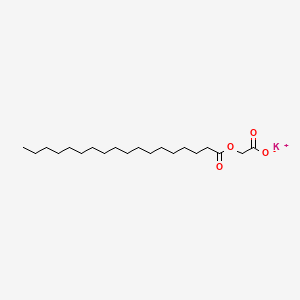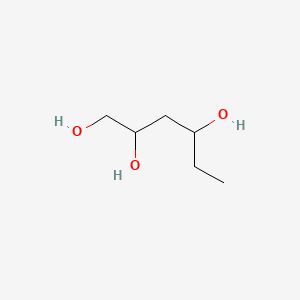
1,2,4-Hexanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Hexanetriol: is an organic compound with the molecular formula C6H14O3. It is a trivalent alcohol, meaning it contains three hydroxyl groups (-OH). This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2,4-Hexanetriol can be synthesized through several methods. One common method involves the catalytic hydrogenation of 2-hydroxyadipaldehyde. This process typically uses a hydrogenation catalyst such as Raney nickel under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{2-Hydroxyadipaldehyde} + \text{H}_2 \rightarrow \text{this compound} ]
Industrial Production Methods:
In industrial settings, this compound is often produced by the acid hydrolysis of acrolein dimer followed by catalytic hydrogenation. The process involves dissolving the acrolein dimer in an excess of alcohol, causing the addition of the alcohol to the double bond of the acrolein dimer. The resulting product is then simultaneously hydrolyzed and hydrogenated to yield this compound.
Chemical Reactions Analysis
Types of Reactions:
1,2,4-Hexanetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Can yield 1,2,4-hexanedioic acid or 1,2,4-hexanedial.
Reduction: Can produce hexane or other reduced derivatives.
Substitution: Can form this compound derivatives with various functional groups.
Scientific Research Applications
1,2,4-Hexanetriol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer, solvent, and in the production of resins and polymers.
Mechanism of Action
The mechanism by which 1,2,4-Hexanetriol exerts its effects is primarily through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, influencing the compound’s solubility, reactivity, and interactions with other substances. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Glycerol (1,2,3-Propanetriol): Similar in structure but with hydroxyl groups on different carbon atoms.
1,2,6-Hexanetriol: Another trivalent alcohol with hydroxyl groups on different carbon atoms.
1,2,3-Hexanetriol: Similar structure but different positioning of hydroxyl groups.
Uniqueness:
1,2,4-Hexanetriol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. Compared to glycerol, it has a different viscosity and hygroscopicity. Compared to 1,2,6-Hexanetriol, it offers different reactivity and stability, making it suitable for specific applications where other triols may not be as effective.
Properties
CAS No. |
44815-64-7 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
hexane-1,2,4-triol |
InChI |
InChI=1S/C6H14O3/c1-2-5(8)3-6(9)4-7/h5-9H,2-4H2,1H3 |
InChI Key |
DZZRNEZNZCRBOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


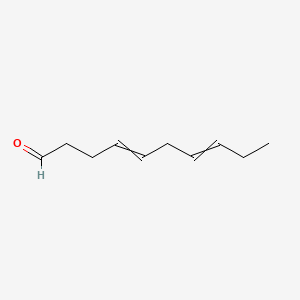
![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)
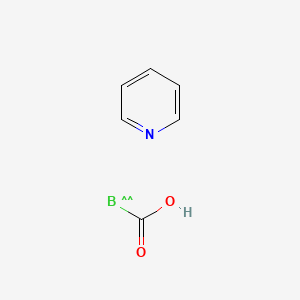
![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)
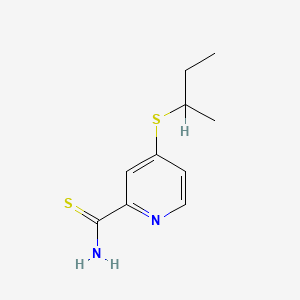
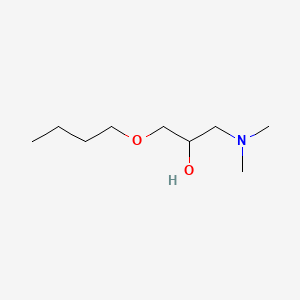

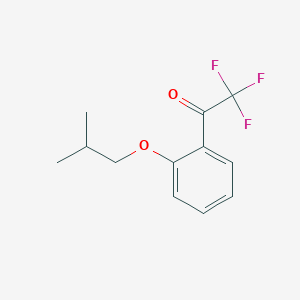
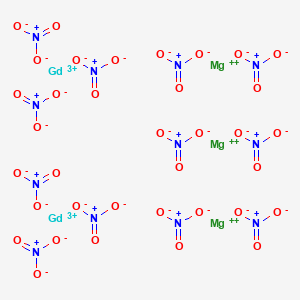
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)

